2-Fluoropyrimidin-5-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

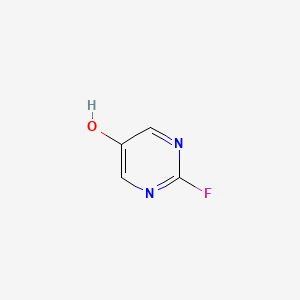

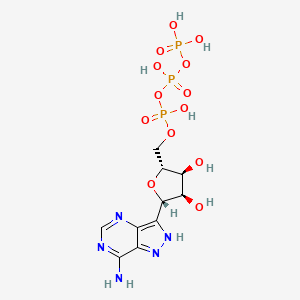

2-Fluoropyrimidin-5-ol, also known as 5-fluoropyrimidin-2-ol, is a fluorinated pyrimidine . Fluoropyrimidines are a general class of organic compounds in which the substituents around a pyrimidine ring include at least one fluorine atom . The molecular formula of this compound is CHFNO, with an average mass of 114.078 Da .

Synthesis Analysis

The synthesis of fluoropyrimidines, including this compound, often involves fluorination procedures . A specific synthesis route for a related compound, 5-fluorocytosine, has been described, starting from inexpensive precursors and eliminating the use of gaseous fluorine .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring with a fluorine atom and a hydroxyl group attached . The exact positions of these groups on the ring define the specific compound.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, fluoropyrimidines in general are known to participate in various chemical reactions due to the presence of the reactive fluorine atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (CHFNO), average mass (114.078 Da), and monoisotopic mass (114.022942 Da) .Wissenschaftliche Forschungsanwendungen

Krebschemotherapie

Fluoropyrimidine, einschließlich Verbindungen wie „2-Fluoropyrimidin-5-ol“, werden häufig in der Krebschemotherapie eingesetzt. Sie sind so konzipiert, dass sie die Synthese von DNA in sich schnell teilenden Zellen stören, was ein Kennzeichen von Krebszellen ist. Die oralen Formulierungen dieser Medikamente, wie z. B. 5-Fluoruracil (5-FU), wurden aufgrund ihres Potenzials für eine verbesserte Patientencompliance und -freundlichkeit weiterentwickelt .

Medizinische Chemie

Die Einarbeitung von Fluoratomen in organische Verbindungen führt häufig zu verbesserten Arzneimitteleigenschaften, wie z. B. erhöhter Stabilität und Bioverfügbarkeit. “this compound” kann in der medizinischen Chemie zur Entwicklung neuer Medikamente mit verbesserter Wirksamkeit eingesetzt werden .

Bioimaging

Fluoreszierende Verbindungen sind unerlässlich für das Bioimaging, um die Umverteilung von Proteinen innerhalb zellulärer Kompartimente zu verfolgen. Obwohl nicht direkt erwähnt, könnten Derivate von Fluoropyrimidinen möglicherweise zur Entwicklung von fluoreszierenden proteinsensorbasierten Sensoren für solche Anwendungen eingesetzt werden .

Wirkmechanismus

Target of Action

The primary target of 2-Fluoropyrimidin-5-ol, a derivative of fluorouracil, is the enzyme thymidylate synthase . This enzyme plays a crucial role in DNA synthesis, as it is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is a necessary step in DNA replication and repair .

Mode of Action

This compound exerts its antitumor effects through several mechanisms. It inhibits RNA synthesis and function, inhibits thymidylate synthase activity, and incorporates into DNA, leading to DNA strand breaks . The inhibition of thymidylate synthase leads to a decrease in the production of thymidine monophosphate, which is essential for DNA synthesis and repair .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in DNA synthesis and repair . By inhibiting thymidylate synthase, this compound disrupts the conversion of dUMP to dTMP, thereby affecting the synthesis of DNA . This disruption can lead to DNA damage and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). Given orally, this compound has erratic absorption and nonlinear pharmacokinetics . The variability in plasma levels results primarily from extensive first-pass metabolism of this compound in the gut wall and the liver, coupled with variable and schedule-dependent clearance . The primary and rate-limiting enzyme involved in this compound metabolism is dihydropyrimidine dehydrogenase (DPD), which is most concentrated in the liver .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of RNA synthesis and function, inhibition of thymidylate synthase activity, and incorporation into DNA, leading to DNA strand breaks . These effects can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH can affect the permeation of this compound, with ionization of the hydroxyl group attached to the fourth carbon markedly depressing its transmembrane passage . Additionally, the presence of other medications, underlying health conditions, and genetic factors can also influence the drug’s effectiveness and potential for side effects .

Biochemische Analyse

Biochemical Properties

2-Fluoropyrimidin-5-ol, like other fluoropyrimidines, is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is thymidylate synthase . Thymidylate synthase is an enzyme involved in DNA replication, and its inhibition leads to DNA strand breaks . This interaction is one of the primary mechanisms through which this compound exerts its effects.

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, fluoropyrimidines, including this compound, have been associated with cardiotoxicity, one of the most common clinical manifestations being angina .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As mentioned earlier, one of the key enzymes it interacts with is thymidylate synthase, leading to DNA strand breaks .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as dihydropyrimidine dehydrogenase (DPD), a key enzyme involved in the metabolism of fluoropyrimidines .

Eigenschaften

IUPAC Name |

2-fluoropyrimidin-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O/c5-4-6-1-3(8)2-7-4/h1-2,8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGYUTVDIMQTGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Octahydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B579830.png)

![3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B579835.png)